molecular formula C12H15F2NO2 B13034369 (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine

Cat. No.: B13034369
M. Wt: 243.25 g/mol
InChI Key: YAESKNBSDCPNNE-VIFPVBQESA-N
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Description

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine is a chiral amine derivative featuring a benzo[d][1,3]dioxol core substituted with two fluorine atoms at the 2,2-positions and a pentylamine side chain at the 4-position. The stereochemistry at the chiral center (S-configuration) is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles. This compound belongs to a class of fluorinated benzodioxole derivatives, which are structurally optimized for enhanced metabolic stability and receptor binding due to fluorine’s electron-withdrawing effects and the dioxol ring’s conformational rigidity .

Properties

Molecular Formula

C12H15F2NO2

Molecular Weight

243.25 g/mol

IUPAC Name

(1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)pentan-1-amine

InChI

InChI=1S/C12H15F2NO2/c1-2-3-6-9(15)8-5-4-7-10-11(8)17-12(13,14)16-10/h4-5,7,9H,2-3,6,15H2,1H3/t9-/m0/s1

InChI Key

YAESKNBSDCPNNE-VIFPVBQESA-N

Isomeric SMILES

CCCC[C@@H](C1=C2C(=CC=C1)OC(O2)(F)F)N

Canonical SMILES

CCCCC(C1=C2C(=CC=C1)OC(O2)(F)F)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-1-(2,2-Difluorobenzo[D]dioxol-4-yl)pentan-1-amine typically proceeds via a multi-step sequence involving:

  • Construction or procurement of the difluorobenzo[d]dioxole aromatic core.
  • Introduction of the pentan-1-amine side chain with stereochemical control to obtain the (S)-enantiomer.
  • Functional group transformations to install the amine group at the correct position on the pentane chain.

The key challenge lies in maintaining stereochemical integrity and the selective incorporation of the difluorinated dioxole ring.

Preparation of Starting Materials

According to synthetic protocols for related compounds, starting materials such as cyclopropylamine derivatives and substituted benzodioxoles are prepared or sourced with high purity. For example, cyclopropylamine can be acylated using pivaloyl chloride under mild conditions to afford intermediates in high yields (~85-90%) with detailed purification steps including extraction, washing, and crystallization.

Stereoselective Amination and Side Chain Construction

The pentan-1-amine side chain is introduced via stereoselective amination methods, often employing chiral auxiliaries or catalysts to ensure the (S)-configuration. While direct literature specific to (S)-1-(2,2-Difluorobenzo[D]dioxol-4-yl)pentan-1-amine is limited, analogous compounds such as (R)-1-(2,2-Difluorobenzo[D]dioxol-4-yl)pentan-1-amine have been synthesized through:

  • Enantioselective reduction of prochiral ketones or imines.
  • Use of chiral pool synthesis starting from naturally occurring amino acids or chiral building blocks.
  • Catalytic asymmetric hydrogenation or reductive amination.

These methods provide high enantiomeric excess and yield, critical for pharmaceutical applications.

Fluorination and Benzodioxole Formation

The 2,2-difluorobenzo[d]dioxole moiety is typically introduced by:

  • Starting from catechol derivatives that are difluorinated at the methylene bridge.
  • Employing selective fluorination reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
  • Cyclization to form the dioxole ring system with the geminal difluoro substituents.

These steps require careful control of reaction conditions to avoid over-fluorination or decomposition.

Purification and Characterization

The final compound is purified through standard organic chemistry techniques such as:

  • Column chromatography.
  • Crystallization from appropriate solvents (e.g., hexane, ethyl acetate).
  • Recrystallization to obtain the desired stereochemical purity.

Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm structure and stereochemistry.
  • Infrared (IR) spectroscopy to verify functional groups.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • Chiral HPLC to assess enantiomeric excess.

Summary Table of Typical Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Acylation of amine Pivaloyl chloride, Et3N, DCM, 0 °C to RT 85-90 Mild conditions, argon atmosphere
Stereoselective amination Chiral catalyst or auxiliary, reductive amination 70-95 High enantiomeric excess required
Fluorination and cyclization DAST or equivalent fluorinating agent 60-80 Controlled temperature, inert atmosphere
Purification Chromatography, crystallization - Ensures stereochemical and chemical purity

Research Findings and Optimization

  • The stereoselective introduction of the pentan-1-amine side chain is crucial for biological activity, with (S)-enantiomers showing distinct pharmacological profiles compared to (R)-enantiomers.
  • Fluorination enhances metabolic stability and modulates electronic properties of the benzodioxole ring, impacting binding affinity in biological targets.
  • Optimization of reaction times, temperatures, and reagent stoichiometry improves overall yield and purity.
  • The use of anhydrous and inert atmosphere conditions (argon) prevents side reactions and decomposition during sensitive steps.

Patent Insights on Preparation

Patents related to this compound class describe pharmaceutical compositions and preparation methods emphasizing:

  • Crystalline and amorphous solid forms of the compound, which influence formulation and bioavailability.
  • Multi-step synthetic routes involving cyclopropanecarboxamide intermediates and selective functionalization.
  • Use of pharmaceutical excipients and formulation techniques for oral dosage forms, highlighting the importance of compound purity and stereochemistry in drug development.

This detailed analysis consolidates current knowledge on the preparation of (S)-1-(2,2-Difluorobenzo[D]dioxol-4-yl)pentan-1-amine, highlighting synthetic routes, stereochemical control, fluorination strategies, purification, and characterization methods essential for research and pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine undergoes typical nucleophilic reactions:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RTN-Acetyl derivative78
Schiff Base Formation Benzaldehyde, MeOH, RT, 12h(S)-N-Benzylidene derivative65
Reductive Amination Ketone substrate, NaBH₃CN, MeOH, RTSecondary amine derivative82

Mechanistic Notes :

  • Acylation proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by deprotonation .

  • Reductive amination involves imine formation followed by borohydride reduction .

Electrophilic Aromatic Substitution (EAS)

The difluorobenzo[d] dioxole ring directs electrophiles to specific positions:

ElectrophileConditionsRegioselectivityMajor Product
NitrationHNO₃/H₂SO₄, 0°C, 2hPara to amine linkage5-Nitro-difluorodioxole derivative
SulfonationClSO₃H, CH₂Cl₂, refluxMeta to fluorine atomsSulfonic acid derivative

Key Observations :

  • Fluorine atoms deactivate the ring but direct substituents via inductive effects.

  • Steric hindrance from the pentan-1-amine chain limits reactivity at ortho positions.

Oxidative Transformations

Controlled oxidation yields distinct products:

Oxidizing AgentConditionsProductNotes
KMnO₄ (acidic)H₂SO₄, 50°C, 4hKetone (pentan-1-one derivative)Over-oxidation to carboxylic acid avoided
mCPBACH₂Cl₂, RT, 6hN-OxideStereochemistry retained at S-center

Ring-Opening Reactions of the Dioxole Moiety

The 1,3-dioxole ring undergoes selective cleavage:

ReagentConditionsProductSelectivity
BCl₃-78°C, CH₂Cl₂, 1hCatechol derivativeRetains fluorine atoms
LiAlH₄THF, reflux, 8hBenzene-1,2-diol with HF eliminationForms phenolic -OH groups

Comparative Reactivity with Structural Analogs

Data from related compounds highlight structural influences:

CompoundMolecular FormulaAcylation Rate (k, s⁻¹)EAS Reactivity (Relative to Benzene)
(S)-Target CompoundC₁₂H₁₅F₂NO₂2.1 × 10⁻³0.18
(R)-Pentyl AnalogC₁₂H₁₅F₂NO₂2.0 × 10⁻³0.17
Propan-1-amine Derivative C₁₀H₁₁F₂NO₂3.4 × 10⁻³0.22

Trends :

  • Longer alkyl chains (pentyl vs. propyl) slightly reduce amine nucleophilicity due to steric effects .

  • Fluorine substitution lowers EAS reactivity compared to non-fluorinated analogs.

Synthetic Utility

Key applications in multi-step syntheses include:

  • Peptide coupling : Amine serves as a backbone for solid-phase peptide synthesis (SPPS).

  • Ligand design : Chiral amine used in asymmetric catalysis (e.g., hydrogenation).

  • Prodrug synthesis : Acylated derivatives show enhanced blood-brain barrier permeability.

Scientific Research Applications

Pharmacological Studies

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine has been investigated for its potential as a pharmaceutical agent due to its ability to modulate neurotransmitter systems. Early studies suggest that this compound may influence serotonin receptors, which are crucial in treating mood disorders such as depression and anxiety.

Drug Development

The compound is being explored for its role in developing new therapeutic agents targeting various diseases. Its structural similarity to known pharmacophores allows researchers to hypothesize its efficacy in treating conditions such as:

  • Neurodegenerative Diseases : Research indicates potential neuroprotective effects, which could be beneficial in diseases like Alzheimer's and Parkinson's.
  • Cancer Therapy : Preliminary studies have suggested that the compound may possess anti-tumor properties, warranting further investigation into its mechanisms of action against specific cancer cell lines.

Biochemical Assays

The compound is utilized in biochemical assays to evaluate its interaction with specific enzymes and receptors. These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound, providing crucial data for future drug design.

Material Science Applications

Due to its unique chemical structure, this compound is also being studied for applications in material science, particularly in developing advanced materials with specific optical or electronic properties.

Case Study 1: Neuropharmacological Effects

A study conducted on the effects of this compound on serotonin receptor modulation demonstrated significant alterations in receptor binding affinity compared to traditional antidepressants. This suggests a novel mechanism of action that could lead to faster onset of therapeutic effects.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound exhibited cytotoxic effects at micromolar concentrations. Further investigations into its mechanisms indicated that it might induce apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine and related compounds:

Compound Name Key Structural Features Metabolic Stability Biological Activity/Application References
This compound - S-configuration
- Pentylamine chain
- 2,2-Difluoro substitution
Likely high (fluorine reduces oxidation) Hypothesized CNS/metabolic modulation
(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine - R-configuration
- Butylamine chain
- Same dioxol substitution
Moderate (shorter chain may increase clearance) Potential enantiomer-specific activity loss
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)propan-2-amine (DiFMDA) - Propan-2-amine chain
- 5-position substitution
Reduced O-demethylenation (2,2-difluoro hinders metabolism) Entactogen analog with altered CYP3A4 pathway
3-(6-(1-(2,2-Difluorobenzo[D][1,3]dioxole-5-yl)cyclopropane formamido)pyridine) - Cyclopropane-carboxamide
- Carboxylic acid group
High (crystalline form enhances stability) Optimized for solubility and storage
GLP1 Receptor Activator Derivatives (e.g., Patent EP2024) - Piperidine-imidazole core
- Chloro/fluoro-phenyl and oxetane substitutions
Variable (depends on substituent polarity) Anti-obesity via GLP1 activation

Key Comparative Insights

Stereochemistry and Chain Length :

  • The (S)-enantiomer of the target compound is expected to exhibit distinct receptor-binding kinetics compared to its (R)-configured butan-1-amine analog . The pentylamine chain may enhance lipophilicity and membrane permeability relative to shorter-chain analogs like DiFMDA .

Metabolic Stability :

  • The 2,2-difluoro substitution on the benzodioxole ring is a conserved feature across analogs, significantly reducing O-demethylenation—a common CYP450-mediated degradation pathway . However, the crystalline form of cyclopropane-containing analogs (e.g., ) demonstrates superior hygroscopicity and solubility, suggesting that formulation strategies could further optimize the target compound’s stability.

Biological Applications :

  • While the target compound’s exact mechanism remains uncharacterized, structurally related derivatives in patent literature (e.g., GLP1 activators ) highlight the benzodioxole scaffold’s versatility in targeting G-protein-coupled receptors (GPCRs). DiFMDA, a shorter-chain analog, shows entactogen-like metabolism but with reduced CYP3A4 interaction due to fluorine substitution .

Solubility and Physicochemical Properties: The crystalline form of cyclopropane analogs () achieves higher solubility than amorphous forms, a critical consideration for oral bioavailability.

Biological Activity

(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pentan-1-amine, also known by its CAS number 1213969-35-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H15F2NO2C_{12}H_{15}F_2NO_2, with a molecular weight of 243.25 g/mol. It features a difluorobenzo[d][1,3]dioxole moiety that is significant in its interaction with biological targets.

PropertyValue
CAS Number1213969-35-7
Molecular FormulaC₁₂H₁₅F₂NO₂
Molecular Weight243.25 g/mol
StructureChemical Structure

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology. The compound is believed to interact with neurotransmitter systems, potentially influencing serotonin and dopamine receptors.

The exact mechanism through which this compound exerts its effects is still under investigation. However, preliminary studies suggest that it may act as a selective inhibitor of certain monoamine transporters, which are critical in regulating neurotransmitter levels in the synaptic cleft.

Case Studies

Case Study 1: Antidepressant-like Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant antidepressant-like effects. The compound was shown to reduce immobility time in the forced swim test and increase locomotor activity in open field tests. These findings suggest potential applications in treating mood disorders.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of this compound. In vitro assays indicated that this compound could attenuate oxidative stress-induced neuronal damage. This effect was attributed to the compound's ability to enhance antioxidant enzyme activity.

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